D-[2-13C]talose

Stable Isotope Labeling Mass Spectrometry Metabolic Tracing

Standard unlabeled talose and uniformly 13C-labeled isotopomers cannot resolve C2-specific epimerization mechanisms in cellobiose 2-epimerase (CE) studies. D-[2-13C]talose (99 atom % 13C) overcomes this limitation by placing a single 13C label at the C2 reaction center, enabling direct NMR monitoring of epimerization kinetics and unambiguous MS quantitation. • Direct 13C NMR handle at C2 for real-time CE mechanism studies • +1 Da mass shift for stable-isotope dilution LC-MS/MS without ion suppression • Simplified 13C-MFA isotopomer distributions for rare sugar pathway tracing For research use only; supplied as a white to off-white solid.

Molecular Formula C6H12O6
Molecular Weight 181.148
CAS No. 83379-36-6
Cat. No. B584003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-[2-13C]talose
CAS83379-36-6
SynonymsD(+)-Talose-2-13C;  NSC 224293-2-13C; 
Molecular FormulaC6H12O6
Molecular Weight181.148
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6?/m1/s1/i5+1
InChIKeyGZCGUPFRVQAUEE-YIJMDVFUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-[2-13C]Talose Overview


D-[2-13C]talose (CAS 83379-36-6) is a carbon-13 labeled analog of the rare aldohexose D-talose, featuring a single 13C atom at the C2 position with 99 atom % isotopic enrichment . This compound belongs to the class of stable isotope-labeled carbohydrates used primarily as tracer molecules in NMR spectroscopy and mass spectrometry-based metabolic studies. The site-specific labeling at C2 distinguishes it from unlabeled D-talose (CAS 2595-98-4) and other positional isotopomers, enabling unique tracking of aldose-ketose interconversions and enzyme-mediated epimerization reactions without altering the compound's physicochemical or biological properties .

Why Alternatives Cannot Substitute D-[2-13C]Talose


Generic substitution with unlabeled D-talose or alternative 13C-positional isotopomers (e.g., D-[1-13C]talose, D-[UL-13C6]talose) fails in applications requiring position-specific tracking of C2 epimerization and ring-opening kinetics. The C2 position is critical in rare sugar biosynthesis pathways catalyzed by cellobiose 2-epimerase, where epimerization occurs specifically at C2 [1]. While unlabeled talose provides no NMR/MS distinction from endogenous pools, D-[1-13C]talose labels the anomeric center and tracks ring-opening/closure dynamics but cannot resolve C2-specific transformations [2]. Uniformly labeled D-[UL-13C6]talose (MW 186.11) introduces a +6 Da mass shift that may alter metabolic flux measurements and cannot distinguish positional fates . The targeted C2 label in D-[2-13C]talose thus offers a unique, non-perturbing probe for specific mechanistic questions unanswerable by generic alternatives.

D-[2-13C]Talose Differentiation Evidence


Molecular Weight & Isotopic Purity vs. Unlabeled Talose

D-[2-13C]talose incorporates a single 13C atom specifically at the C2 position, resulting in a molecular weight of 181.15-181.16 g/mol, a +1 Da shift relative to unlabeled D-talose (180.16 g/mol) . The isotopic enrichment is specified at 99 atom % 13C, enabling precise quantification in stable-isotope dilution assays without the spectral complexity of uniformly labeled variants . In contrast, unlabeled D-talose (CAS 2595-98-4, MW 180.16) lacks any isotopic tag for mass spectrometric differentiation [1].

Stable Isotope Labeling Mass Spectrometry Metabolic Tracing

NMR Tracking: C2 vs. C1 Labeling

D-[2-13C]talose is specifically designed for NMR tracking of aldose interconversions and enzyme specificity at the C2 position . In contrast, D-[1-13C]talose labels the anomeric carbon and is optimized for tracking ring-opening kinetics and anomerization dynamics . The 1989 JACS study by Snyder et al. demonstrated that 13C NMR spectroscopy using D-[1-13C]talose detected six tautomeric forms (α- and β-talofuranoses, α- and β-talopyranoses, hydrate, and aldehyde) in aqueous solution and quantified ring-opening rate constants via saturation-transfer NMR [1]. However, that labeling strategy cannot resolve C2-specific transformations such as epimerization catalyzed by cellobiose 2-epimerase. D-[2-13C]talose fills this analytical gap by providing a 13C NMR handle specifically at the site of epimerization.

NMR Spectroscopy Carbohydrate Chemistry Enzyme Mechanism

Metabolic Flux Analysis: Single-Site vs. Uniform Labeling

D-[2-13C]talose (MW 181.15) introduces a +1 Da shift at a single carbon position, enabling precise isotopomer analysis in metabolic flux experiments without the +6 Da shift and increased spectral complexity of uniformly labeled D-[UL-13C6]talose (MW 186.11) . In 13C metabolic flux analysis (13C-MFA), position-specific labeling is often preferred to uniformly labeled substrates because it yields simpler isotopomer distributions that are easier to deconvolve and mathematically model, reducing ambiguity in flux estimations [1]. While D-[UL-13C6]talose provides a stronger mass shift, its use may alter metabolic pool sizes due to kinetic isotope effects and cannot distinguish positional fates within the talose molecule .

Metabolic Flux Analysis 13C-MFA Isotopomer Analysis

C2-Specific Tracing in Epimerase Catalysis

Cellobiose 2-epimerase (CE) catalyzes the reversible epimerization of the C2 position of aldoses, converting D-glucose to D-mannose and, relevantly, D-galactose to D-talose [1]. The 2018 study by Van Overtveldt et al. demonstrated that CE from Rhodothermus marinus converts D-galactose to D-talose with a specific activity of approximately 0.5 U/mg and a talose yield of ~20% under optimized conditions (pH 7.0, 60°C) [2]. While that study used unlabeled substrates, the use of D-[2-13C]talose as a tracer would enable direct NMR or MS quantification of C2 epimerization kinetics and stereochemical fidelity without interference from endogenous pools. The C2-specific label is essential because the epimerization occurs exclusively at this position, and alternative labels (e.g., C1 or uniform) would not provide the same mechanistic resolution.

Rare Sugar Biosynthesis Enzyme Catalysis Isotope Tracing

D-[2-13C]Talose Applications & Procurement


NMR Studies of C2 Epimerases

Researchers investigating the mechanism of cellobiose 2-epimerase (CE) or related C2 epimerases should procure D-[2-13C]talose to track the stereochemical fate of the C2 carbon during enzyme catalysis. Unlike unlabeled talose or C1-labeled isotopomers, the C2-specific 13C label provides a direct NMR handle at the reaction center, enabling real-time monitoring of epimerization kinetics via 13C NMR spectroscopy . This application is supported by the established use of [1-13C]talose for anomerization studies , demonstrating the utility of position-specific labeling in carbohydrate NMR, and by the known activity of CE in talose biosynthesis from galactose [1].

LC-MS/MS Quantification of Talose

For absolute quantification of talose in complex biological samples (e.g., plasma, urine, cell lysates) using stable-isotope dilution LC-MS/MS, D-[2-13C]talose serves as an ideal internal standard. The +1 Da mass shift relative to endogenous unlabeled talose (180.16 vs. 181.16 g/mol) provides sufficient mass separation for selective reaction monitoring (SRM) without the potential ion suppression or altered retention time associated with deuterated analogs . The 99 atom % 13C enrichment ensures that the internal standard signal is not confounded by natural abundance 13C contributions from the analyte .

Metabolic Flux Analysis of Rare Sugar Pathways

In 13C metabolic flux analysis (13C-MFA) studies focused on rare sugar metabolism, D-[2-13C]talose offers advantages over uniformly labeled D-[UL-13C6]talose by producing simpler isotopomer distributions that reduce computational complexity in flux estimation . Researchers tracing the incorporation of talose into downstream metabolites (e.g., talose-1-phosphate or nucleotide sugars) can leverage the single-site label to determine whether the C2 carbon is retained or lost during metabolic transformations. This targeted approach aligns with best practices in 13C-MFA, where position-specific tracers are often preferred for resolving specific pathway branch points .

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